molecular formula C23H30N2O2 B4152231 N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B4152231
M. Wt: 366.5 g/mol
InChI Key: ZRJHCTKLWODIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a butylphenyl group and an ethylbutanoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-butylaniline with 2-ethylbutanoyl chloride, followed by the coupling of the resulting intermediate with 3-aminobenzamide under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide
  • N-(4-butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide

Uniqueness

N-(4-BUTYLPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific substitution pattern and the presence of both butylphenyl and ethylbutanoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(4-butylphenyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-7-9-17-12-14-20(15-13-17)24-23(27)19-10-8-11-21(16-19)25-22(26)18(5-2)6-3/h8,10-16,18H,4-7,9H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJHCTKLWODIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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